molecular formula C13H12N4O4 B2899853 N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1251697-81-0

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2899853
CAS No.: 1251697-81-0
M. Wt: 288.263
InChI Key: QQUZOVMBBBRDHV-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the oxadiazole and isoxazole rings. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency . Additionally, solvent-free techniques are being investigated to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, dichloromethane, dimethyl sulfoxide (DMSO).

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is unique due to its combination of oxadiazole and isoxazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c1-6-4-9(8(3)19-6)12-15-16-13(20-12)14-11(18)10-5-7(2)21-17-10/h4-5H,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUZOVMBBBRDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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